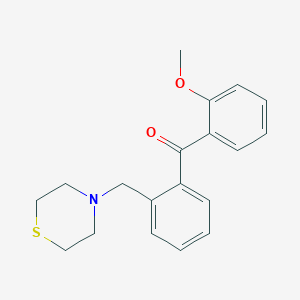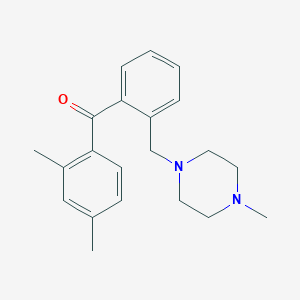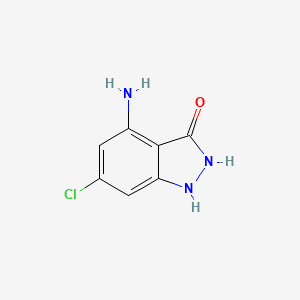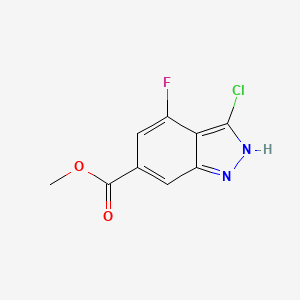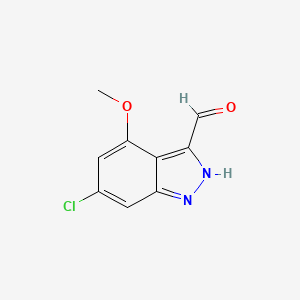
4-(2-Carbéthoxyphényl)-2-chloro-1-butène
Vue d'ensemble
Description
“4-(2-Carboethoxyphenyl)-2-chloro-1-butene” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), attached to a butene group (a 4-carbon chain with a double bond), and a carboethoxy group (a carbon atom double-bonded to an oxygen and single-bonded to an ethoxy group, which is a 2-carbon chain attached to an oxygen atom). The presence of the chlorine atom indicates that this compound is a type of organochlorine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl group, the introduction of the butene group, and the attachment of the carboethoxy group. Without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group would form a hexagonal ring, with the butene and carboethoxy groups attached to different carbon atoms on the ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl group, the double bond in the butene group, and the carboethoxy group. The chlorine atom could also participate in reactions. Without specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its boiling and melting points, solubility in various solvents, and reactivity with other substances. Without specific data, it’s not possible to provide detailed information on these properties .Applications De Recherche Scientifique
Chimie médicinale
4-(2-Carbéthoxyphényl)-2-chloro-1-butène : présente des applications potentielles en chimie médicinale en raison de ses propriétés structurales. Il peut être utilisé comme précurseur pour la synthèse de diverses molécules pharmacologiquement actives. Son groupe carbéthoxy peut agir comme une fraction pro-médicament, qui, après activation métabolique, libère le composé actif du médicament .
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé dans la synthèse de nouveaux matériaux polymères. Son groupe phényle fournit une stabilité aromatique, tandis que la partie butène offre un site pour la polymérisation. Cela pourrait conduire au développement de nouveaux plastiques ou résines avec des propriétés mécaniques spécifiques pour des applications industrielles.
Synthèse organique
En tant que brique de base en synthèse organique, This compound est précieux pour la construction de composés organiques complexes. Ses groupes chloro et butène réactifs en font un intermédiaire polyvalent pour diverses réactions chimiques, telles que les réactions de couplage ou comme substrat pour des transformations catalytiques.
Chimie analytique
Ce composé peut être utilisé comme matériau standard ou de référence dans l'analyse chromatographique. Sa structure chimique unique lui permet d'être un marqueur dans l'analyse qualitative et quantitative de mélanges complexes, aidant à l'identification et à la détermination de substances inconnues.
Pharmacologie
En pharmacologie, This compound peut être étudié pour son interaction avec les systèmes biologiques. Il pourrait servir de composé chef de file pour la découverte de médicaments, où ses effets sur les enzymes, les récepteurs ou autres cibles biologiques sont étudiés .
Biotechnologie
Le potentiel du composé en biotechnologie réside dans sa capacité à modifier les molécules biologiques. Il pourrait être utilisé pour marquer les protéines ou les acides nucléiques, facilitant l'étude des processus biologiques au niveau moléculaire. Cela peut être particulièrement utile en génie génétique et en études d'expression des protéines .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-chlorobut-3-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDHPASFLXWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641147 | |
| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-79-5 | |
| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



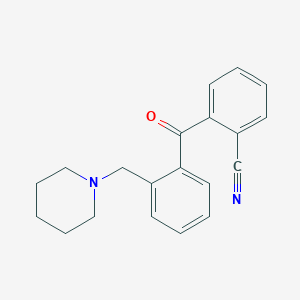
![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)
![2,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613893.png)
